molecular formula C44H28ClInN4 B3147788 indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride CAS No. 63128-70-1

indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride

Cat. No.: B3147788
CAS No.: 63128-70-1
M. Wt: 763 g/mol
InChI Key: UTGYHIUJFGFELU-UHFFFAOYSA-M
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Description

Indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride is a metalloporphyrin complex where indium is coordinated to a tetraphenylporphyrin ligand. This compound is known for its vibrant purple color and is used in various scientific and industrial applications due to its unique photophysical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride typically involves the metallation of free-base tetraphenylporphyrin with indium(III) chloride. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The free-base tetraphenylporphyrin is dissolved in the solvent, and indium(III) chloride is added. The mixture is heated to reflux, and the reaction is monitored by thin-layer chromatography until completion .

Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows similar synthetic routes as laboratory methods but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the porphyrin, while substitution reactions can produce a variety of metalloporphyrin complexes with different ligands .

Scientific Research Applications

Indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.

    Biology: Employed in bioimaging and as a probe for studying biological systems due to its fluorescence properties.

    Medicine: Investigated for its potential in photodynamic therapy for treating certain types of cancer.

    Industry: Utilized in the development of sensors and as a component in electronic devices .

Comparison with Similar Compounds

Uniqueness: Indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride is unique due to its specific photophysical properties, such as its absorption and emission spectra. These properties make it particularly useful in applications requiring precise control of light absorption and emission, such as in photodynamic therapy and bioimaging .

Properties

IUPAC Name

22-chloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-indahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4.ClH.In/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYHIUJFGFELU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[In](N45)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28ClInN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
Reactant of Route 2
indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
Reactant of Route 3
indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
Reactant of Route 4
indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
Reactant of Route 5
indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride
Reactant of Route 6
indium(III) 5,10,15,20-(tetraphenyl)porphyrin chloride

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